molecular formula C9H17N3O3 B8340075 1-(Tert-butoxycarbonylamino)-2-piperazinone

1-(Tert-butoxycarbonylamino)-2-piperazinone

Cat. No. B8340075
M. Wt: 215.25 g/mol
InChI Key: CTDHLQXNNUAUFK-UHFFFAOYSA-N
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Patent
US06723722B1

Procedure details

A solution of 4-benzyloxycarbonyl-1-(tert-butoxycarbonylamino)-2-oxo-1,2,3,4-tetrahydropyrazine (1.8 g) and 10% Pd/C (300 mg) in methanol (40 ml) was stirred at room temperature for 15 hours under a hydrogen atmosphere. The catalyst was filtered off and the reaction mixture was concentrated to obtain 1-(tert-butoxycarbonylamino)-2-piperazinone as a colorless oil.
Name
4-benzyloxycarbonyl-1-(tert-butoxycarbonylamino)-2-oxo-1,2,3,4-tetrahydropyrazine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:16]=[CH:15][N:14]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:13](=[O:25])[CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[C:21]([O:20][C:18]([NH:17][N:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1=[O:25])=[O:19])([CH3:24])([CH3:22])[CH3:23]

Inputs

Step One
Name
4-benzyloxycarbonyl-1-(tert-butoxycarbonylamino)-2-oxo-1,2,3,4-tetrahydropyrazine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(C=C1)NC(=O)OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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